Pustulan

Structural Biology Glycoscience Polysaccharide Characterization

Pustulan (CAS 37331-28-5) is a strictly linear (1→6)-β-D-glucan (~20 kDa) from Lasallia pustulata. Unlike branched β-1,3/1,6-glucans, its well-defined unbranched structure eliminates confounding TLR2/4 cross-talk, ensuring unambiguous Dectin-1 receptor studies. Validated as the strongest cytokine inducer (IL-1β, IL-6, IL-8, TNF-α) in human whole blood, it serves as the gold-standard positive control for innate immune screening. Characterized Km (0.29 mg/mL) makes it the preferred substrate for β-1,6-glucanase enzymology. Established tool for murine fungal asthma and pulmonary fibrosis models. Demand structural precision—do not substitute with generic β-glucans.

Molecular Formula C60H102O51
Molecular Weight
CAS No. 37331-28-5
Cat. No. B1165483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePustulan
CAS37331-28-5
Synonymsβ(1-6) linked D-glucose polysaccharide extracted and purified from Lasallia pustulata
Molecular FormulaC60H102O51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pustulan CAS 37331-28-5: β-1,6-Glucan Structural Identity and Sourcing for Comparative Immunology Studies


Pustulan (CAS 37331-28-5) is a linear (1→6)-linked β-D-glucan polysaccharide with a median molecular weight of approximately 20 kDa [1]. Isolated primarily from the lichen *Lasallia pustulata*, this compound is a member of the β-glucan family, a class of pattern recognition receptor (PRR) ligands known for their potent immunomodulatory activities. Unlike many β-glucans which feature (1→3)-linkages and complex branching, pustulan's unique, well-defined linear β-1,6 structure provides a specific tool for probing the structure-activity relationships (SAR) of innate immune recognition, particularly through the Dectin-1 receptor [2].

Why Pustulan Cannot Be Replaced by Generic β-1,3-Glucans in Structure-Activity Studies


The β-glucan class exhibits extreme functional heterogeneity. The specific glycosidic linkage type (e.g., β-1,3 vs. β-1,6) and branching pattern are not interchangeable parameters; they dictate receptor binding affinity, downstream signaling cascades, and resultant biological outcomes [1]. For instance, the linear β-1,6 structure of pustulan triggers a distinctly different inflammatory and fibrotic response profile compared to linear β-1,3-glucans (e.g., curdlan) or branched β-1,3/1,6-glucans (e.g., laminarin). Substituting a generic 'β-glucan' for pustulan will introduce confounding variables related to solubility, molecular weight, and receptor cross-talk (e.g., TLR2/4 activation), thereby invalidating comparative immunological and toxicological datasets. The evidence below quantifies these critical differential dimensions.

Quantitative Evidence Differentiating Pustulan from Closest Analogs (Curdlan, Laminarin, Zymosan, Lichenan)


Evidence 1: Unique β-1,6 Linear Structure and 20 kDa Molecular Weight Compared to β-1,3 and Branched Analogs

Pustulan is defined by its linear β-(1→6)-glycosidic linkage and a median molecular weight of 20 kDa. This contrasts directly with other common β-glucan research standards: curdlan, a linear β-(1→3)-glucan with a higher molecular weight (66-680 kDa); laminarin, a branched β-(1→3)(1→6)-glucan (58.5 kDa); and scleroglucan, a highly branched β-(1→3)(1→6)-glucan (3,300,000 Da) [1]. The specific linkage type determines the polysaccharide's three-dimensional conformation in solution, its recognition by the Dectin-1 receptor, and its subsequent gelation properties [2].

Structural Biology Glycoscience Polysaccharide Characterization

Evidence 2: Superior Pro-Inflammatory Cytokine Induction in Human Whole Blood Assays

In a direct comparative study of 13 different glucan preparations in a human whole blood model, pustulan [β-(1→6)-glucan] was identified as one of the four most potent inducers of a panel of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α). This study placed pustulan among the top-tier inducers, alongside lichenan, xyloglucan, and pullulan, whereas other β-glucans like curdlan (β-1,3) showed moderate or weak induction [1].

Immunology Cytokine Profiling Innate Immunity

Evidence 3: Most Potent Pro-Inflammatory and Fibrotic Profile in a Murine Inhalation Model

A comparative inhalation study in C3HeB/FeJ mice evaluated the pulmonary effects of four structurally unique β-glucans: pustulan (β-1,6-linear), curdlan (β-1,3-linear), laminarin (β-1,3/1,6-branched), and scleroglucan (β-1,3/1,6-highly branched). Lichen-derived pustulan was identified as the 'most pro-inflammatory BDG,' leading to the greatest increases in bronchoalveolar lavage (BAL) inflammatory infiltrate, serum IgE and IgG2a, and cytokine production [1]. Furthermore, lung histology revealed that exposure to the soluble β-glucans, pustulan and scleroglucan, resulted in significant fibrosis, an effect not reported for the other compounds [2].

Pulmonary Toxicology Immunopathology In Vivo Models

Evidence 4: Distinct In Vivo Innate Immune Memory Profile Versus Zymosan (β-1,3-Glucan)

A study investigating innate immune memory directly compared the in vivo effects of pustulan (β-1,6-glucan) and zymosan (a crude β-1,3-glucan particle). Short-term (16 h) treatment with zymosan significantly induced macrophages to upregulate IL-15 production and increased IL-15Rα expression on NK cells, whereas pustulan did not produce these same effects. Long-term (7 days) zymosan treatment further induced memory-related markers (TNFα, HIF1α, mTOR) in macrophages and KLRG1 on NK cells, establishing a distinct functional divergence between the two β-glucan types in shaping long-term innate immune responses [1].

Innate Immune Memory Trained Immunity Adjuvant Research

Evidence 5: Characterized Susceptibility to β-1,6-Glucanase with Defined Enzyme Kinetics (Km and Vmax)

Pustulan serves as a well-characterized substrate for the study of β-1,6-glucanases. Unlike many crude or undefined glucan mixtures, pustulan's hydrolysis by a lytic β-(1→6)-glucanase from *Bacillus circulans* WL-12 follows defined Michaelis-Menten kinetics. The enzyme has a specific activity of 6.2 units/mg protein on pustulan, with a calculated Km of 0.29 mg pustulan/mL and a Vmax of 9.1 µEq glucose released/min per mg of enzyme [1]. This contrasts with other glucan substrates (e.g., laminarin, pachyman), where the enzyme shows different product profiles and lower specificity.

Enzymology Glycobiology Assay Development

Optimal Scientific Use Cases for Pustulan (CAS 37331-28-5) Based on Comparative Evidence


Standardized Positive Control for β-Glucan-Mediated Innate Immune Activation

Given its classification as a 'strongest inducer' of cytokines (IL-1β, IL-6, IL-8, TNF-α) in human whole blood assays, pustulan is the optimal positive control for experiments designed to measure or inhibit Dectin-1-dependent immune responses [1]. Its potent and consistent activity makes it a reliable benchmark against which the efficacy of novel immunomodulators or the immune response in patient-derived samples can be calibrated.

Modeling Fungal Exposure and Pulmonary Fibrosis in Murine Systems

For researchers studying the pathophysiology of fungal asthma, hypersensitivity pneumonitis, or occupational lung disease, pustulan is the preferred β-glucan. Inhalation studies confirm it elicits the most robust pro-inflammatory and pro-fibrotic response in murine lungs compared to curdlan or laminarin [2]. This makes it an invaluable tool for establishing disease models and testing therapeutic interventions.

Defined Substrate for β-1,6-Glucanase Enzymology and Assays

The well-characterized kinetics of pustulan hydrolysis (Km = 0.29 mg/mL) provide a reproducible, quantitative platform for studying the activity and specificity of β-1,6-glucanases [3]. This is essential for enzymology research, quality control in enzyme production, and developing diagnostic assays for fungal cell wall components. Its use as a substrate yields cleaner, more interpretable data than crude glucan preparations.

Negative Control for Trained Immunity (Innate Immune Memory) Studies

Unlike zymosan, which induces a robust trained immunity phenotype in vivo, pustulan does not trigger the same IL-15 and memory marker response [4]. This functional dichotomy makes pustulan an ideal negative control in studies designed to dissect the specific molecular pathways governing innate immune memory, ensuring that observed effects are linked to the specific β-glucan structure being tested.

Technical Documentation Hub

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